Cas no 2248341-67-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate
- 2248341-67-3
- EN300-6513327
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- Inchi: 1S/C13H9N3O4/c1-15-7-6-14-10(15)13(19)20-16-11(17)8-4-2-3-5-9(8)12(16)18/h2-7H,1H3
- InChI Key: UKCAWNNLRHPROV-UHFFFAOYSA-N
- SMILES: O(C(C1=NC=CN1C)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 271.05930578g/mol
- Monoisotopic Mass: 271.05930578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 81.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6513327-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate |
2248341-67-3 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate (CAS No. 2248341-67-3)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate (CAS No. 2248341-67-3) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The presence of both isoindole and imidazole moieties within its structure endows it with unique chemical properties that make it a compelling candidate for further exploration.
At the core of this compound's appeal lies its structural complexity, which includes a dioxo group and a dihydro isoindole ring system. This combination not only contributes to its distinct molecular architecture but also opens up possibilities for diverse chemical modifications and functionalizations. Such features are highly valued in the development of novel therapeutic agents, where structural diversity often correlates with enhanced biological activity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacological properties of this compound with greater accuracy. Studies suggest that the imidazole carboxylate moiety may play a crucial role in modulating biological targets, particularly those involved in inflammatory pathways and enzyme inhibition. This hypothesis is supported by preliminary computational analyses indicating favorable interactions between this compound and key protein receptors.
The isoindole ring system, on the other hand, has been extensively studied for its role in stabilizing reactive intermediates and enhancing binding affinity. In the context of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate, this moiety may contribute to the compound's ability to interact with biological targets in a specific manner. Such interactions are critical for achieving high efficacy while minimizing off-target effects—a cornerstone of modern drug development.
One of the most exciting aspects of this compound is its potential as a scaffold for derivative design. By leveraging its dual heterocyclic framework, chemists can explore a wide range of structural variations to optimize pharmacokinetic profiles and therapeutic outcomes. For instance, modifications to the dioxo group or the substitution patterns on the isoindole ring could significantly alter its bioactivity. Such flexibility makes it an attractive platform for medicinal chemists seeking to develop next-generation therapeutics.
In parallel with synthetic chemistry efforts, researchers are also investigating the compound's spectroscopic and thermal properties. High-resolution NMR spectroscopy has revealed detailed insights into its molecular conformation, while differential scanning calorimetry (DSC) has provided information about its phase transitions and stability. These data are essential for understanding how the compound behaves under various conditions and for guiding formulation development.
The intersection of organic synthesis and biochemistry has further illuminated the potential applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate. Enzyme-based assays have shown that this compound exhibits inhibitory activity against certain key enzymes implicated in metabolic disorders. Additionally, cell-based assays indicate promising effects on pathways relevant to neurodegenerative diseases, suggesting broad therapeutic relevance.
As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives based on this scaffold. The integration of artificial intelligence (AI) tools into drug discovery pipelines is also likely to play a significant role in identifying novel analogs with enhanced properties. Such advancements underscore the importance of compounds like CAS No. 2248341-67-3 in driving innovation in medicinal chemistry.
The environmental impact of synthesizing such complex molecules is another consideration that merits discussion. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and reduce energy consumption. Techniques such as catalytic asymmetric synthesis and flow chemistry are being explored to make the production process more sustainable while maintaining high yields and purity standards.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-2-carboxylate (CAS No. 2248341-67-3) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with preliminary evidence of biological activity, position it as a valuable scaffold for exploring new therapeutic interventions. As research continues to uncover more about its properties and potential applications, this compound is poised to make significant contributions to the field of medicinal chemistry.
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